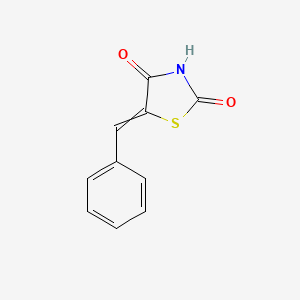
苯亚甲基噻唑烷二酮
概述
描述
Benzylidene thiazolidinedione is a derivative of Thiazolidinedione (TZD), a sulfur-containing heterocycle . TZD is a privileged and highly utilized scaffold for the development of pharmaceutically active compounds . It confers a diverse range of pharmacological activities and exhibits biological action towards a vast range of targets interesting to medicinal chemists .
Synthesis Analysis
The synthesis of Benzylidene thiazolidinedione involves the use of novel methodologies to synthesize the TZD core framework . Synthetic procedures are utilized to substitute the TZD molecule at the activated methylene C5 and N3 position .
Molecular Structure Analysis
Benzylidene thiazolidinedione is a sulfur-containing heterocycle . It is a versatile pharmacophore that confers a diverse range of pharmacological activities . The molecular structure of Benzylidene thiazolidinedione is designed and synthesized while keeping the acidic thiazolidinedione (TZD) ring at the center .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Benzylidene thiazolidinedione are complex and involve various steps . These reactions involve the use of both historical conventional and novel methodologies to synthesize the TZD core framework .
Physical and Chemical Properties Analysis
Benzylidene thiazolidinedione has a molecular weight of 205.23 g/mol . It exists as a white crystalline solid with a melting point of 123–125°C . In terms of solubility, it is only sparingly soluble in a variety of common organic solvents including water, MeOH, EtOH, DMSO, and Et2O .
科学研究应用
抗糖尿病和降血糖应用
苯亚甲基噻唑烷二酮,如噻唑烷-2,4-二酮的衍生物,已显示出作为抗糖尿病剂的潜力。这些化合物已被研究其降血糖活性。例如,在蔗糖负荷模型中发现某些衍生物有效降低血糖水平,证明了它们作为抗糖尿病剂的潜力 (Datar & Aher, 2016)。另一项研究合成了新型噻唑烷二酮衍生物,并评估了它们在白化大鼠中的抗糖尿病活性,与标准药物二甲双胍相比显示出显着的活性 (Swapna et al., 2016)。
抗真菌和抗菌活性
苯亚甲基噻唑烷二酮也因其抗真菌和抗菌特性而被研究。化合物已针对白色念珠菌和金黄色葡萄球菌等微生物进行了评估,展示了它们在抗菌应用中的潜力 (Góes et al., 1991)。
抗炎、抗关节炎和抗伤害感受作用
一些研究探索了噻唑烷二酮衍生物的抗炎、抗关节炎和抗伤害感受作用。例如,针对这些特性研究了两种特定的衍生物,显示了在这些领域的潜在治疗益处 (Malta, 2014)。
抗癌和抗增殖特性
苯亚甲基噻唑烷二酮的抗癌和抗增殖特性一直是重要的研究领域。已合成 5-苯亚甲基-2,4-噻唑烷二酮衍生物等化合物,并显示出对各种癌细胞系表现出抗增殖活性,表明它们在癌症治疗中的潜力 (Patil et al., 2010)。另一项研究发现,特定的衍生物对慢性髓细胞白血病细胞有效,并可能增强伊马替尼等癌症药物的效果 (Joshi et al., 2020)。
胰岛素抵抗和脂质稳态
苯亚甲基噻唑烷二酮 (BTZD) 衍生物已被研究其对胰岛素抵抗和脂质稳态的影响。例如,一项研究调查了 BTZD 衍生物对高脂喂养小鼠胰岛素抵抗的影响,显示血清甘油三酯、胆固醇和空腹血清葡萄糖水平显着降低 (Araújo et al., 2011)。
抗氧化活性
还有关于苯亚甲基噻唑烷二酮的抗氧化活性的研究。一项研究报道了几种新型类似物的合成,并研究了它们的抗氧化特性,提供了对氧化应激相关疾病中潜在治疗应用的见解 (Rekha., 2017)。
作用机制
Target of Action
Benzylidene thiazolidinedione primarily targets the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) . PPAR-γ is a major class of insulin sensitizers that exhibits exceptional anti-hyperglycemic actions without producing hypoglycemia . It plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis .
Mode of Action
Benzylidene thiazolidinedione acts as a partial agonist of PPAR-γ . It binds to PPAR-γ, resulting in its activation . This activation increases glucose uptake in liver cells . The binding of benzylidene thiazolidinedione to PPAR-γ is predicted to be strong, similar to that of rosiglitazone .
Biochemical Pathways
Upon activation, PPAR-γ modulates several biochemical pathways involved in glucose metabolism . It enhances peripheral insulin sensitivity and reduces liver glucose output . Moreover, benzylidene thiazolidinedione derivatives have been found to inhibit key enzymes of glucose metabolism, such as α-amylase and α-glucosidase .
Result of Action
The activation of PPAR-γ by benzylidene thiazolidinedione leads to promising antidiabetic activity . It increases glucose uptake in liver cells, thereby reducing blood glucose levels .
Action Environment
The action, efficacy, and stability of benzylidene thiazolidinedione can be influenced by various environmental factors. For instance, diet can play a significant role. In a study, the antidiabetic efficacy of benzylidene thiazolidinedione derivatives was assessed on streptozotocin-induced diabetic mice that were on a high-fat diet . The results showed promising antidiabetic activity .
安全和危害
生化分析
Biochemical Properties
Benzylidene Thiazolidinedione interacts with the PPAR-γ receptor, a key player in the regulation of glucose and lipid metabolism . The compound binds to the receptor, modulating its activity and influencing the expression of genes involved in glucose and lipid metabolism .
Cellular Effects
In cellular processes, Benzylidene Thiazolidinedione influences cell function by modulating the activity of the PPAR-γ receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly those pathways involved in glucose and lipid metabolism .
Molecular Mechanism
Benzylidene Thiazolidinedione exerts its effects at the molecular level through its interaction with the PPAR-γ receptor . It acts as a partial agonist, binding to the receptor and modulating its activity . This can lead to changes in gene expression, particularly those genes involved in glucose and lipid metabolism .
Temporal Effects in Laboratory Settings
The effects of Benzylidene Thiazolidinedione have been studied in both in vitro and in vivo settings . Over time, the compound has been observed to maintain its stability and continue exerting its effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Benzylidene Thiazolidinedione have been observed to vary with dosage . At certain doses, the compound has been found to exert beneficial effects on glucose and lipid metabolism, while at higher doses, adverse effects may be observed .
Metabolic Pathways
Benzylidene Thiazolidinedione is involved in the PPAR-γ pathway, a key metabolic pathway involved in the regulation of glucose and lipid metabolism . It interacts with the PPAR-γ receptor, influencing the activity of this pathway .
Transport and Distribution
The transport and distribution of Benzylidene Thiazolidinedione within cells and tissues are likely influenced by its interaction with the PPAR-γ receptor
Subcellular Localization
The subcellular localization of Benzylidene Thiazolidinedione is likely influenced by its interaction with the PPAR-γ receptor . As a partial agonist of this receptor, the compound may be localized to areas of the cell where the receptor is present .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzylidene thiazolidinedione involves the condensation of benzaldehyde with thiazolidinedione in the presence of a suitable catalyst.", "Starting Materials": [ "Benzaldehyde", "Thiazolidinedione", "Catalyst" ], "Reaction": [ "Mix benzaldehyde and thiazolidinedione in a suitable solvent", "Add a catalytic amount of catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] } | |
CAS 编号 |
3774-99-0 |
分子式 |
C10H7NO2S |
分子量 |
205.23 g/mol |
IUPAC 名称 |
(5E)-5-benzylidene-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H7NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6+ |
InChI 键 |
SGIZECXZFLAGBW-SOFGYWHQSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
规范 SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-furylmethyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B3132727.png)
![4,9-dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one](/img/structure/B3132731.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B3132761.png)

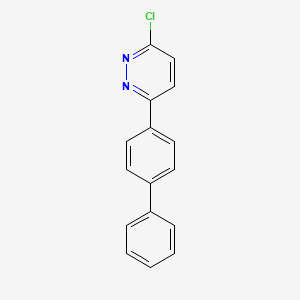

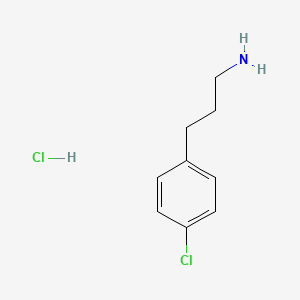

![N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B3132824.png)
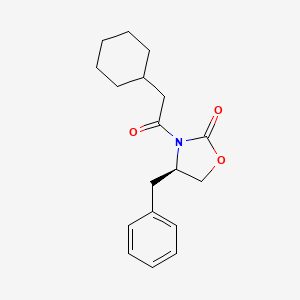

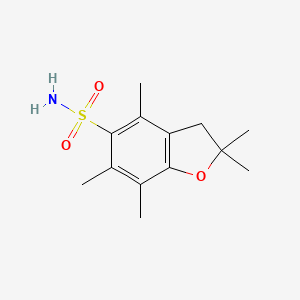
![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B3132844.png)
